3-Tert-butylpyrrolidine hydrochloride

Medicinal Chemistry SAR Building Block Sourcing

This sterically demanding pyrrolidine building block features a 3-tert-butyl substituent and stable hydrochloride salt form, critical for reproducible SAR campaigns. Procure with confidence: its precise regioisomerism and ≥95% purity eliminate variables in MC4R modulator or peptidomimetic synthesis. As a solid powder, it simplifies handling and storage for process-scale reactions. Research-use only; request a quote for bulk quantities.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 1431774-20-7
Cat. No. B1378576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylpyrrolidine hydrochloride
CAS1431774-20-7
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCNC1.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
InChIKeyHOOQKJOVARXZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 3-Tert-butylpyrrolidine Hydrochloride (CAS 1431774-20-7) – A Sterically Demanding Pyrrolidine Building Block for Medicinal Chemistry and Process Development


3-Tert-butylpyrrolidine hydrochloride (CAS 1431774-20-7) is a sterically demanding pyrrolidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . It is supplied as a solid, typically as a powder with a purity of ≥95%, and is soluble in both water and organic solvents . The compound is intended for research and further manufacturing use, and is not approved for direct human use . Its unique combination of a pyrrolidine ring and a bulky tert-butyl substituent at the 3-position dictates its distinct physical and chemical properties, which are critical for its role in the synthesis of more complex, target-selective molecules .

The Criticality of 3-Tert-butylpyrrolidine Hydrochloride: Why Analog Substitution Jeopardizes Synthetic Outcomes


Generic substitution among pyrrolidine building blocks is not scientifically valid due to the profound impact of regioisomerism and stereochemistry on downstream molecular interactions. The position of the tert-butyl group (e.g., 2- vs. 3-substitution) and the presence of a chiral center dramatically alter a molecule's conformational landscape, steric bulk, and electronic environment [1]. This, in turn, can fundamentally change the binding affinity, selectivity, and metabolic stability of the final drug candidate [2]. Furthermore, the choice of salt form (e.g., hydrochloride vs. free base) directly influences the compound's solubility, stability, and reactivity, which are critical parameters in multi-step synthesis and process development [3]. Therefore, the precise chemical identity of 3-tert-butylpyrrolidine hydrochloride is non-negotiable for reproducible and successful research outcomes, as detailed in the quantitative evidence below.

Quantitative Evidence for Differentiating 3-Tert-butylpyrrolidine Hydrochloride from its Closest Analogs


Regioisomeric Differentiation: 3- vs. 2-Tert-butylpyrrolidine Hydrochloride – Distinct Molecular Descriptors

3-Tert-butylpyrrolidine hydrochloride is a distinct chemical entity from its regioisomer, 2-tert-butylpyrrolidine hydrochloride (CAS 558478-78-7). This difference is immediately evident in their unique chemical identifiers, which are used to unambiguously source and track the correct compound in research . The positional difference of the tert-butyl group leads to variations in steric and electronic properties, which can have a profound impact on the activity and selectivity of the final target molecule [1].

Medicinal Chemistry SAR Building Block Sourcing

Salt Form Advantage: Enhanced Solubility and Handling of 3-Tert-butylpyrrolidine Hydrochloride vs. the Free Base

3-Tert-butylpyrrolidine hydrochloride is a salt form of the free base 3-tert-butylpyrrolidine (CAS 381665-66-3). The hydrochloride salt is specifically chosen for its improved solubility in water and common organic solvents, which is a key property for facilitating chemical reactions and purifications . The salt also provides a solid, crystalline form that is typically easier to handle, weigh, and store compared to the corresponding free base, which may be a liquid or a low-melting solid [1].

Process Chemistry Formulation Purification

Conformational Control: The Unique Impact of a 3-Position tert-Butyl Group on Pyrrolidine Ring Puckering

The presence of a tert-butyl group at the 3-position of a pyrrolidine ring exerts a powerful and quantifiable conformational bias. While direct quantitative data for the exact target compound is not available in the primary literature, a strong class-level inference can be drawn from studies on closely related 4-tert-butylproline. These studies demonstrate that a tert-butyl group on the pyrrolidine ring strongly favors a pseudoequatorial orientation and forces the ring into a specific pucker (e.g., cis-exo or trans-endo) [1]. This conformational locking is in stark contrast to the effects of smaller or electronegative substituents and directly translates to control over the three-dimensional shape of a molecule [2].

Medicinal Chemistry Conformational Analysis Peptidomimetics

Calculated Lipophilicity (LogP): A Key Differentiator for ADME Prediction and Library Design

The calculated lipophilicity (LogP) of 3-tert-butylpyrrolidine hydrochloride is 2.0638 . This value is significantly higher than that of unsubstituted pyrrolidine (calculated LogP ~0.5) or less sterically hindered analogs like 3-methylpyrrolidine (calculated LogP ~1.0) [1]. This quantitative difference in lipophilicity is a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates containing this scaffold.

ADME-Tox Medicinal Chemistry Cheminformatics

Availability and Purity Benchmarking for Process Development and Screening

3-Tert-butylpyrrolidine hydrochloride is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . This level of purity is a baseline for use in research and early process development. In comparison, more specialized or novel pyrrolidine building blocks may have lower commercial availability, longer lead times, or higher costs, while bulk commodity chemicals may be offered at lower purity grades.

Process R&D Procurement Quality Control

High-Value Application Scenarios for 3-Tert-butylpyrrolidine Hydrochloride (1431774-20-7)


Optimization of Melanocortin-4 Receptor (MC4R) Modulators for Metabolic Disease

Building on the quantitative SAR evidence for the tert-butylpyrrolidine archetype, 3-tert-butylpyrrolidine hydrochloride is a critical starting material for the synthesis of potent and orally bioavailable MC4R modulators [1]. Researchers can use this specific building block to explore the impact of a 3-substituted, sterically bulky amine on receptor binding affinity and functional activity, leveraging the established class-level SAR that the tert-butyl group is crucial for high potency and selectivity .

Design of Conformationally Constrained Peptidomimetics and Kinase Inhibitors

The class-level inference of conformational control by a tert-butyl group on a pyrrolidine ring directly informs the use of 3-tert-butylpyrrolidine hydrochloride in the design of conformationally constrained peptidomimetics [1]. By incorporating this rigid scaffold, medicinal chemists can pre-organize the molecule's three-dimensional shape to mimic a bioactive peptide turn, potentially leading to enhanced binding affinity and selectivity for challenging targets such as protein-protein interactions or specific kinase conformations .

Modulating ADME Properties Through Calculated Lipophilicity in Lead Optimization

The calculated LogP value of 2.0638 for 3-tert-butylpyrrolidine hydrochloride provides a quantitative starting point for medicinal chemists aiming to fine-tune the lipophilicity of a lead series [1]. In a multiparameter optimization process, scientists can select this building block over less lipophilic analogs (e.g., 3-methylpyrrolidine, calculated LogP ~1.0) to specifically increase membrane permeability or, conversely, use it as a benchmark for designing more polar derivatives with improved solubility and reduced metabolic clearance .

Process Development and Scale-Up for a Pyrrolidine-Containing API

For process chemists developing a scalable route to an active pharmaceutical ingredient (API) containing a 3-tert-butylpyrrolidine motif, the hydrochloride salt is the preferred starting material [1]. Its solid, stable form simplifies handling and storage, while its high purity (≥95%) minimizes the introduction of impurities that could complicate downstream purifications and impact final API quality . The salt's solubility profile also facilitates common organic reactions and aqueous workups during large-scale synthesis [2].

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